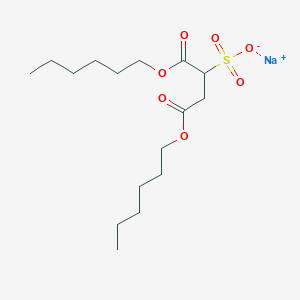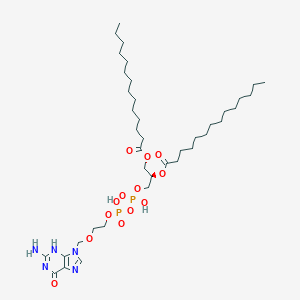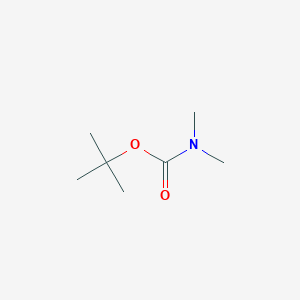
Propyrisulfuron
Übersicht
Beschreibung
Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide with good activity for controlling annual weed in rice fields .
Synthesis Analysis
Propyrisulfuron is a novel sulfonylurea herbicide with a fused heterocyclic moiety, developed by Sumitomo Chemical Co., Ltd . It is used as a rice herbicide to control annual and perennial paddy weeds, including Echinochloa spp., sedges, and broadleaf weeds .
Molecular Structure Analysis
Propyrisulfuron contains total 50 bond(s); 32 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), 2 ether(s) (aromatic), 1 sulfonamide(s) (thio-/dithio-), 1 Imidazole(s), 1 Pyridazine(s) .
Chemical Reactions Analysis
The major metabolic reactions of propyrisulfuron are as follows: (1) hydroxylation of the pyrimidine ring, propyl group, and imidazopyridazine ring, (2) O-demethylation, (3) cleavage of the pyrimidine ring, and (4) glucuronic acid and sulfate conjugation .
Physical And Chemical Properties Analysis
Propyrisulfuron has a molecular weight of 455.9 g/mol . It is a novel sulfonylurea herbicide with a fused heterocyclic moiety .
Wissenschaftliche Forschungsanwendungen
Agricultural Weed Control
Propyrisulfuron is primarily used in agriculture as a novel pyrimidinylsulfonylurea herbicide. It has shown good activity for controlling annual weeds in rice fields, making it a valuable tool for farmers to maintain crop health and yield. Field studies conducted by the Jiangsu Academy of Agricultural Sciences in China have demonstrated its effectiveness and economic performance .
Environmental Fate Analysis
Research into the hydrolysis of propyrisulfuron in water has provided insights into its environmental fate and behavior. This is crucial for assessing environmental risks, protecting ecosystems, and guiding its scientific application in agro-ecosystems .
Herbicide Development
Propyrisulfuron has been developed by Sumitomo Chemical Co., Ltd. as a novel sulfonylurea herbicide with a fused heterocyclic moiety. It is specifically formulated to control annual and perennial paddy weeds, including Echinochloa spp., sedges, and broadleaf weeds .
Wirkmechanismus
Target of Action
Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide . Its primary target is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . ALS is a key enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine in plants .
Mode of Action
Propyrisulfuron inhibits the activity of ALS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It’s worth noting that propyrisulfuron can control weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .
Biochemical Pathways
The primary biochemical pathway affected by propyrisulfuron is the synthesis of branched-chain amino acids. By inhibiting ALS, propyrisulfuron disrupts this pathway, leading to a deficiency of these amino acids in the plant . This deficiency then disrupts protein synthesis and plant growth, ultimately leading to the death of the plant .
Result of Action
The inhibition of ALS by propyrisulfuron leads to a deficiency of essential amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant . Propyrisulfuron has been shown to be effective in controlling annual weeds in rice fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyrisulfuron. For instance, hydrolysis of propyrisulfuron is an acid-catalyzed pyrolysis, suggesting that pH levels can influence its stability . Additionally, the presence of certain environmental factors, such as microplastics and disposable face masks, can accelerate the hydrolysis of propyrisulfuron
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCINWWWERDNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058130 | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyrisulfuron | |
CAS RN |
570415-88-2 | |
| Record name | Propyrisulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYRISULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


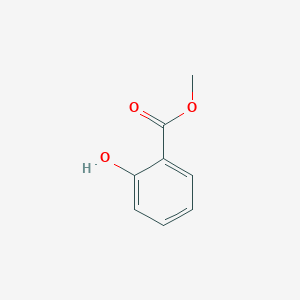
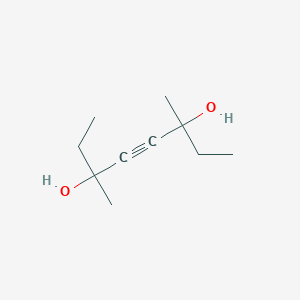

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
